molecular formula C7H11NO7P2 B563608 Risedronic Acid-d4 (Major) CAS No. 1035438-80-2

Risedronic Acid-d4 (Major)

Cat. No.: B563608
CAS No.: 1035438-80-2
M. Wt: 287.137
InChI Key: IIDJRNMFWXDHID-RZIJKAHPSA-N
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Description

Risedronic Acid-d4 (Major) is a labeled pyridinyl biphosphonate bone resorption inhibitor . It is a deuterated form of Risedronic acid, a bisphosphonate drug used to treat osteoporosis and other bone diseases . The deuterated form is useful for research purposes, as it allows for easier tracking and analysis of the drug in biological systems .


Synthesis Analysis

A novel, facile, and convenient protocol for the synthesis of risedronic acid was developed involving two sequential reactions performed at room temperature . One of the main benefits of this approach is avoiding the use of hazardous and environmentally harmful halogenating agents .


Molecular Structure Analysis

The molecular formula of Risedronic Acid-d4 (Major) is C7H7D4NO7P2 . It has a molecular weight of 287.14 .


Chemical Reactions Analysis

Risedronic Acid-d4 (Major) is a labeled pyridinyl biphosphonate bone resorption inhibitor . This compound may contain up to 50% of the d5 species .


Physical and Chemical Properties Analysis

Risedronic Acid-d4 (Major) has a molecular weight of 287.14 . It is a white to off-white powder that is soluble in water .

Scientific Research Applications

Bone Health and Osteoporosis Treatment

Risedronic acid has been extensively studied for its role in treating postmenopausal osteoporosis. Clinical trials have demonstrated its effectiveness in increasing bone mineral density and reducing the risk of fractures in postmenopausal women. Zhang Shao-fen's study on postmenopausal osteoporosis treatment with risedronic acid showcased significant increases in lumbar spine and hip bone mineral density after treatment, alongside decreases in bone resorption markers such as osteocalcin and CTX, establishing risedronic acid's efficacy and safety in osteoporosis management (Zhang Shao-fen, 2007).

Enhancement of Drug Absorption

Research into the pharmacokinetic properties of risedronic acid revealed its potential in enhancing drug absorption. Studies focusing on ionic complexes of risedronate with positively charged deoxycholic acid derivatives have shown improvements in the oral bioavailability of risedronate, suggesting a promising strategy for increasing the efficacy of oral bisphosphonates by enhancing their lipophilicity and affinity to bile transporters (Jin Woo Park & Y. Byun, 2014).

Radiolabelling for Bone Imaging

An innovative application of risedronic acid is in the development of radiolabelled compounds for bone imaging. The synthesis and radiolabelling of risedronate with technetium-99m have been explored, demonstrating the potential of risedronate-based tracers in providing high uptake and retention in bone tissue, which could be instrumental in diagnosing and monitoring bone-related disorders (M. A. Motaleb et al., 2016).

Bone Lesion Improvement in Paget's Disease

Risedronic acid has shown promise in improving bone lesions in patients with Paget's disease. Clinical observations have reported improvements in pagetic bone lesions following treatment with risedronate, highlighting its potential in modifying disease progression and improving patient outcomes in Paget's disease (J. Brown et al., 2000).

Mechanism of Action

Target of Action

Risedronic Acid-d4, often used as its sodium salt Risedronate Sodium, is a bisphosphonate . The primary target of Risedronic Acid-d4 is bone, specifically the cells that break down bone, known as osteoclasts .

Mode of Action

Risedronic Acid-d4 functions by inhibiting bone resorption caused by osteoclasts . It binds to bone hydroxyapatite, which is a major component of bone mineral . When bone resorption occurs, it causes local acidification, releasing Risedronic Acid-d4, which is then taken into osteoclasts by fluid-phase endocytosis .

Biochemical Pathways

It is known that the compound’s action on osteoclasts disrupts the normal process of bone resorption, leading to an overall decrease in the breakdown of bone .

Pharmacokinetics

Risedronic Acid-d4 exhibits very low plasma levels and high residence time in the body . Following oral administration, the kinetics of Risedronic Acid-d4 is best described by a two-compartment model with lag time, first-order absorption, and elimination . The extent of peripheral distribution, i.e., bones, is remarkably high . No volunteer characteristics were identified to affect significantly the disposition of Risedronic Acid-d4 .

Result of Action

The primary result of Risedronic Acid-d4’s action is a decrease in bone resorption, which can help to prevent or treat conditions like osteoporosis and Paget’s disease of bone . By inhibiting the activity of osteoclasts, Risedronic Acid-d4 helps to maintain a healthier balance of bone formation and resorption .

Action Environment

The action of Risedronic Acid-d4 can be influenced by various environmental factors. For instance, the compound’s absorption and plasma levels can vary depending on the dosage scheme . Simulations revealed a high discrepancy in the concentration levels observed after different dosage regimens, implying the safety profile of risedronic acid-d4 .

Safety and Hazards

Risedronic Acid-d4 (Major) is considered hazardous . It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Risedronic Acid-d4 (Major) is a valuable tool for researchers studying bone diseases and the effects of bisphosphonate drugs on the body . The absorption and disposition kinetics of risedronate were successfully characterized . Simulations revealed the high discrepancy in the concentration levels observed after different dosage regimens, implying the safety profile of risedronate . In virtual patients with renal impairment, the blood levels of risedronate are increased, but not in an extent requiring dose adaptation .

Biochemical Analysis

Biochemical Properties

Risedronic Acid-d4 (Major) plays a significant role in biochemical reactions. It functions by preventing the resorption of bone . This compound interacts with bone hydroxyapatite, a type of biomolecule found in hard tissues such as bones .

Cellular Effects

Risedronic Acid-d4 (Major) has profound effects on various types of cells and cellular processes. It inhibits bone resorption caused by osteoclasts . This inhibition influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Risedronic Acid-d4 (Major) involves its binding to bone hydroxyapatite . Bone resorption causes local acidification, releasing Risedronic Acid-d4 (Major), which is then taken into osteoclasts by fluid-phase endocytosis .

Temporal Effects in Laboratory Settings

The effects of Risedronic Acid-d4 (Major) change over time in laboratory settings. Following oral administration, the kinetics of Risedronic Acid-d4 (Major) was best described by a two-compartment model with lag time, first-order absorption, and elimination . The extent of peripheral distribution (i.e., bones) was found to be remarkably high .

Dosage Effects in Animal Models

The effects of Risedronic Acid-d4 (Major) vary with different dosages in animal models. A lethal dose in rats is equivalent to 320 to 620 times the human dose based on surface area .

Metabolic Pathways

Risedronic Acid-d4 (Major) is involved in metabolic pathways related to bone resorption. It is not likely metabolized before elimination . The P-C-P group of bisphosphonates is resistant to chemical and enzymatic hydrolysis, preventing metabolism of the molecule .

Transport and Distribution

Risedronic Acid-d4 (Major) is transported and distributed within cells and tissues. It binds to bone hydroxyapatite and is released during bone resorption . This process allows for the distribution of Risedronic Acid-d4 (Major) within the bone tissue.

Subcellular Localization

The subcellular localization of Risedronic Acid-d4 (Major) is primarily within osteoclasts, the cells responsible for bone resorption . The compound is taken into osteoclasts by fluid-phase endocytosis, a process triggered by the local acidification caused by bone resorption .

Properties

IUPAC Name

[1-hydroxy-1-phosphono-2-(2,4,5,6-tetradeuteriopyridin-3-yl)ethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15)/i1D,2D,3D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDJRNMFWXDHID-RZIJKAHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])CC(O)(P(=O)(O)O)P(=O)(O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201146754
Record name P,P′-[1-Hydroxy-2-(3-pyridinyl-2,4,5,6-d4)ethylidene]bis[phosphonic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035438-80-2
Record name P,P′-[1-Hydroxy-2-(3-pyridinyl-2,4,5,6-d4)ethylidene]bis[phosphonic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1035438-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name P,P′-[1-Hydroxy-2-(3-pyridinyl-2,4,5,6-d4)ethylidene]bis[phosphonic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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